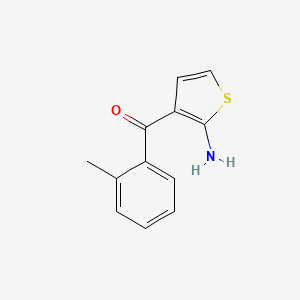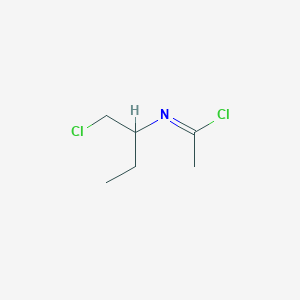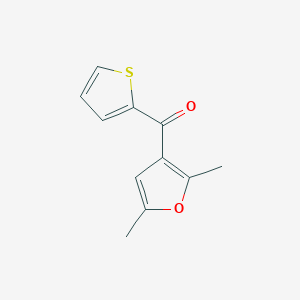
4-Nitrobenzoic acid;5-propan-2-ylnonan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . 5-Propan-2-ylnonan-5-ol is an alcohol with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group attached to the fifth carbon of a nonane chain, which also has a propan-2-yl substituent.
Méthodes De Préparation
4-Nitrobenzoic acid: can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . Industrial production typically employs these methods due to their efficiency and yield.
5-Propan-2-ylnonan-5-ol: can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 5-propan-2-ylnonan-5-one using reducing agents like sodium borohydride or lithium aluminum hydride .
Analyse Des Réactions Chimiques
4-Nitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can react with thionyl chloride to form 4-nitrobenzoyl chloride.
Oxidation: It can be further oxidized under specific conditions to form other derivatives.
5-Propan-2-ylnonan-5-ol: can undergo:
Applications De Recherche Scientifique
4-Nitrobenzoic acid: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor to the anesthetic procaine and folic acid.
Industry: It is used in the production of dyes and pigments.
5-Propan-2-ylnonan-5-ol: is used in:
Mécanisme D'action
4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions. The nitro group is an electron-withdrawing group, which increases the acidity of the carboxylic acid group and stabilizes the carboxylate anion . This property makes it a useful intermediate in organic synthesis.
5-Propan-2-ylnonan-5-ol: acts primarily as an alcohol, participating in reactions typical of secondary alcohols. Its hydroxyl group can form hydrogen bonds, making it a useful solvent and reactant in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and properties. For example, 4-nitrobenzoic acid is more acidic than 2-nitrobenzoic acid due to the electron-withdrawing effect of the nitro group in the para position .
5-Propan-2-ylnonan-5-ol: can be compared to other secondary alcohols like 2-propanol and 3-pentanol. Its unique structure with a long nonane chain and a propan-2-yl substituent gives it distinct physical and chemical properties, such as higher boiling points and different reactivity patterns .
Propriétés
Numéro CAS |
55705-75-4 |
|---|---|
Formule moléculaire |
C19H31NO5 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
4-nitrobenzoic acid;5-propan-2-ylnonan-5-ol |
InChI |
InChI=1S/C12H26O.C7H5NO4/c1-5-7-9-12(13,11(3)4)10-8-6-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11,13H,5-10H2,1-4H3;1-4H,(H,9,10) |
Clé InChI |
WDCGYWKEQWXJCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


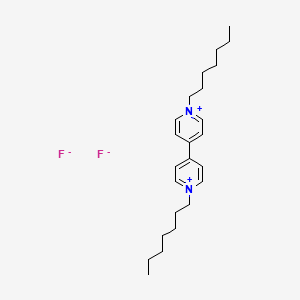

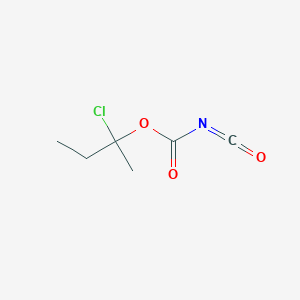
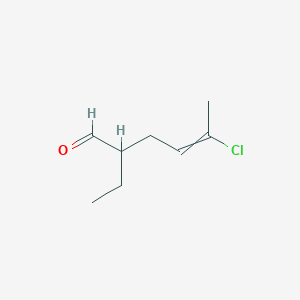
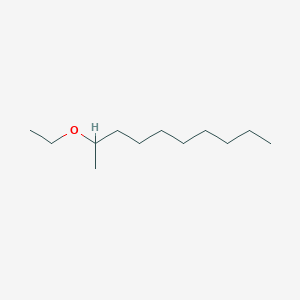
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
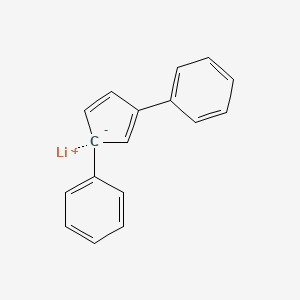

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
